molecular formula C18H19FN4O3S2 B2617483 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole CAS No. 1219902-66-5

4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole

Cat. No.: B2617483
CAS No.: 1219902-66-5
M. Wt: 422.49
InChI Key: ALMKHABCJXQRHO-UHFFFAOYSA-N
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Description

“4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole” is a complex organic compound that contains several functional groups and heterocyclic rings, including a thiadiazole ring, an isoxazole ring, and a piperidine ring. The presence of these functional groups suggests that this compound may have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple heterocyclic rings and functional groups. The fluorophenyl group, thiadiazole ring, and isoxazole ring are likely to contribute to the compound’s electronic properties and may influence its reactivity .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the presence of its various functional groups and heterocyclic rings. For example, the thiadiazole ring and the isoxazole ring may undergo reactions typical of these types of heterocycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the presence of its various functional groups. For example, the presence of the fluorophenyl group and the sulfonyl group may influence the compound’s polarity, solubility, and stability .

Scientific Research Applications

Biological Activity and Synthesis

Compounds containing structures similar to 4-((3-(5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)sulfonyl)-3,5-dimethylisoxazole have been synthesized and studied for their biological activities. One study involves the microwave-assisted synthesis of hybrid molecules that include 1,3,4-thiadiazole moieties, exhibiting antimicrobial, antilipase, and antiurease activities. Some of these compounds showed moderate to good antimicrobial activity against test microorganisms, and a few demonstrated antiurease and antilipase activities (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Antifungal Properties

Synthesized derivatives of 1,3,4-thiadiazol have been evaluated for their antimicrobial properties. A study focusing on 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives revealed that some compounds exhibited significant antibacterial activities against various pathogens (Wu Qi, 2014). Another research demonstrated the antimycobacterial activity of fluorinated benzothiazolo imidazole compounds, suggesting potential for therapeutic applications (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Anticancer Activity

Fluorinated 3,6-diaryl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, similar in structure to the compound , have been synthesized and assessed for their anticancer activity against various cancerous cell lines, showing moderate to good antiproliferative potency. This indicates the potential of such compounds in the development of anticancer drugs (Chowrasia et al., 2017).

Fluorescence and Probe Development

Compounds related to this compound have been developed as fluorescent solvatochromic dyes. These dyes, with strong solvent-dependent fluorescence, are useful in developing ultra-sensitive fluorescent molecular probes for studying various biological events and processes (Diwu et al., 1997).

Future Directions

Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, investigating its reactivity, and studying its potential biological activity .

Properties

IUPAC Name

4-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl]sulfonyl-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O3S2/c1-11-16(12(2)26-22-11)28(24,25)23-9-5-6-13(10-23)17-20-21-18(27-17)14-7-3-4-8-15(14)19/h3-4,7-8,13H,5-6,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALMKHABCJXQRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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